N-[4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]cyclohexanecarboxamide
Description
Historical Development of Pyrimidine-Based Therapeutic Agents
Pyrimidines have been central to drug discovery since the mid-20th century, with early milestones including the development of 5-fluorouracil (5-FU) in 1957 as a thymidylate synthase inhibitor for cancer therapy. The pyrimidine scaffold’s ability to mimic endogenous nucleobases enabled its integration into antimetabolites, antivirals, and kinase inhibitors. For example, the pyrimidine-rich structure of imatinib mesylate (a tyrosine kinase inhibitor) revolutionized chronic myeloid leukemia treatment by targeting the BCR-ABL fusion protein. Modern derivatives, such as osimertinib and palbociclib, further demonstrate pyrimidine’s adaptability in addressing resistance mechanisms in oncology.
The structural evolution of pyrimidine derivatives has focused on optimizing substituent patterns to enhance target affinity and reduce off-site toxicity. Substitutions at the 2-, 4-, and 5-positions have been particularly fruitful, enabling interactions with hydrophobic pockets and hydrogen-bonding networks in enzymes. For instance, the 4-methylpiperazine group in N-[4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]cyclohexanecarboxamide may enhance solubility and binding kinetics, as seen in analogous kinase inhibitors.
Significance of Piperazine Moieties in Drug Design
Piperazine’s six-membered ring with two nitrogen atoms offers a unique pharmacophoric profile, contributing to improved water solubility, bioavailability, and target engagement. Over 100 FDA-approved drugs incorporate piperazine, including antihistamines (e.g., cetirizine), antipsychotics (e.g., aripiprazole), and antivirals (e.g., indinavir). The moiety’s conformational flexibility allows it to act as a spacer or hydrogen-bond donor/acceptor, critical for modulating interactions with G protein-coupled receptors (GPCRs) and kinases.
In this compound, the 4-methylpiperazine group likely serves dual roles:
- Solubility Enhancement : The tertiary nitrogen atoms increase polarity, improving aqueous solubility and oral absorption.
- Target Specificity : The methyl group fine-tunes steric effects, potentially reducing off-target binding compared to unsubstituted piperazines.
Recent studies highlight piperazine’s utility as a bioisostere for aromatic rings. For example, replacing a phenyl group with piperazine in olaparib analogs improved selectivity for poly(ADP-ribose) polymerase (PARP) while reducing cytotoxicity. This strategy may inform the design of future pyrimidine-piperazine hybrids.
Emergence of this compound in Research
This compound’s structure combines three pharmacologically relevant components:
- Pyrimidine Core : Provides a planar aromatic system for π-π stacking with kinase ATP-binding pockets.
- 4-Methylpiperazine : Enhances solubility and mediates interactions with acidic residues (e.g., aspartate or glutamate).
- Cyclohexanecarboxamide : Introduces conformational rigidity and hydrophobic surface area for van der Waals interactions.
Preliminary computational studies suggest affinity for cyclin-dependent kinases (CDKs) and epidermal growth factor receptor (EGFR), aligning with trends in pyrimidine-piperazine drug development. For instance, the pyrimidine-based drug palbociclib (a CDK4/6 inhibitor) shares structural similarities, emphasizing the scaffold’s relevance in oncology.
Table 1 : Structural Comparison of Pyrimidine-Piperazine Therapeutics
Current Research Landscape and Challenges
Recent studies focus on optimizing the compound’s synthesis and target selectivity. Key challenges include:
- Synthetic Complexity : Multi-step routes are required to install the 4-methylpiperazine and cyclohexanecarboxamide groups. A reported protocol involves condensation of substituted pyrimidines with piperazine derivatives under basic conditions, followed by carboxamide coupling.
- Selectivity Optimization : Molecular dynamics simulations indicate potential off-target binding to serotonin receptors due to piperazine’s flexibility. Introducing bulkier substituents or constraining the piperazine ring (e.g., spirocyclic analogs) may mitigate this.
- ADME Limitations : While the 4-methylpiperazine improves solubility, the cyclohexane group may increase lipophilicity, necessitating formulation adjustments for bioavailability.
Table 2 : Synthesis Strategies for Pyrimidine-Piperazine Hybrids
Future directions include fragment-based drug design to modularize the pyrimidine-piperazine scaffold and high-throughput screening against understudied kinase mutants. Collaborative efforts between synthetic chemists and computational biologists will be critical to address these challenges.
Properties
IUPAC Name |
N-[4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N5O/c1-13-16(21-17(24)15-7-5-4-6-8-15)14(2)20-18(19-13)23-11-9-22(3)10-12-23/h15H,4-12H2,1-3H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTXLXFUMMXZLIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N2CCN(CC2)C)C)NC(=O)C3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]cyclohexanecarboxamide typically involves multiple steps, starting with the preparation of the pyrimidine core. The final step involves the coupling of the pyrimidine derivative with cyclohexanecarboxylic acid or its derivatives to form the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of high-yielding reactions, efficient purification techniques, and cost-effective reagents. The process may also involve automated synthesis and purification systems to ensure consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or replace substituents on the pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups, leading to a diverse range of products .
Scientific Research Applications
Chemical Properties and Structure
The compound features a pyrimidine ring substituted with dimethyl and methylpiperazinyl groups, as well as a cyclohexanecarboxamide moiety. Its molecular formula is , which contributes to its diverse chemical reactivity and biological activity.
Chemistry
In the field of chemistry, N-[4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]cyclohexanecarboxamide serves as a valuable building block for synthesizing more complex molecules. It can be utilized as a reagent in various organic reactions, facilitating the development of novel compounds with potential applications in pharmaceuticals and materials science.
Biology
This compound has been investigated for its potential as a biochemical probe to study cellular processes and molecular interactions. Its ability to interact with specific molecular targets makes it useful for elucidating the mechanisms underlying various biological phenomena.
Medicine
This compound has shown promising therapeutic properties, particularly in cancer treatment. Research indicates that it exhibits significant antitumor activity by inhibiting specific tyrosine kinases involved in cell proliferation and survival.
Antitumor Activity
In vitro studies have demonstrated the antitumor properties of this compound against various cancer cell lines. The following table summarizes its antitumor activity:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 5.2 | Inhibition of EGFR signaling |
| MCF7 (Breast Cancer) | 3.8 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 4.5 | Inhibition of tyrosine kinases |
Mechanism of Action
The mechanism of action of N-[4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]cyclohexanecarboxamide involves its interaction with specific molecular targets within cells. It may inhibit certain enzymes or receptors, leading to the modulation of cellular pathways and biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Substitutional Differences
The compound is compared to analogs with variations in substituents, heterocyclic cores, and functional groups (Table 1). Key examples include:
Table 1: Structural Comparison of Selected Analogs
Key Observations:
- Core Modifications : The target compound’s 4,6-dimethylpyrimidine core distinguishes it from pyridine-based analogs (e.g., ) and methoxy-substituted pyrimidines (e.g., 7d in ).
- Methoxy groups (7d in ) increase polarity compared to methyl groups.
- Piperazine Role : The 4-methylpiperazine group is conserved in multiple analogs, suggesting its importance in solubility or target interaction .
Physicochemical Properties
Table 2: Physicochemical Data Comparison
Key Observations:
- Melting Points : The target compound’s analogs exhibit melting points influenced by substituents; for example, the methoxy group in may enhance crystallinity.
- Spectroscopic Data : Methyl groups in the target compound (δ 2.36–2.46) align with pyrimidine analogs, while cyclopropane-containing derivatives show complex splitting patterns (δ 2.14–2.42) .
Biological Activity
N-[4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]cyclohexanecarboxamide, a complex organic compound, has emerged as a subject of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrimidine ring substituted with dimethyl groups and a methylpiperazine moiety. Its unique structure contributes to its biological activity, making it a candidate for drug development. The molecular formula is with a molecular weight of 275.37 g/mol.
This compound exhibits its biological activity primarily through the following mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cellular signaling pathways. For instance, it may act as an inhibitor of tyrosine kinases , which are crucial for cell proliferation and survival.
- Signal Transduction Modulation : By interacting with various receptors and enzymes, the compound can alter signal transduction pathways, influencing cellular responses such as apoptosis and cell cycle regulation .
Anticancer Activity
Numerous studies have highlighted the anticancer potential of this compound:
- In Vitro Studies : Research indicates that this compound demonstrates significant antiproliferative effects against various cancer cell lines. For example, it has shown efficacy in inhibiting growth in leukemia and solid tumor models .
- In Vivo Efficacy : In xenograft models, the compound has resulted in complete tumor regression with minimal toxicity, suggesting a favorable therapeutic index for cancer treatment .
Other Biological Activities
Beyond its anticancer properties, this compound is being explored for other therapeutic applications:
- Antimicrobial Activity : Preliminary investigations suggest potential antimicrobial properties, making it a candidate for treating infections.
- Neurological Effects : The piperazine moiety may confer neuroactive properties, warranting further exploration in neuropharmacology .
Case Study 1: Antitumor Efficacy
A study conducted on a series of pyrimidine derivatives revealed that this compound exhibited robust activity against K562 cells (a model for chronic myelogenous leukemia). The compound induced apoptosis through caspase activation pathways, demonstrating its mechanism as an effective anticancer agent .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| N-[4,6-dimethyl... | K562 | 0.5 | Apoptosis via caspase activation |
| Control | K562 | 10 | - |
Case Study 2: Targeting Kinases
In another study focusing on kinase inhibition, N-[4,6-dimethyl... demonstrated selective inhibition of FGFR2 (Fibroblast Growth Factor Receptor 2), which is implicated in various cancers. This selectivity suggests potential applications in targeted cancer therapies .
| Target Kinase | Inhibition (%) | Selectivity Index |
|---|---|---|
| FGFR2 | 85% | 3.0 |
| Other Kinases | 30% | - |
Q & A
Basic: What synthetic methodologies are commonly employed for synthesizing N-[4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]cyclohexanecarboxamide derivatives?
Answer:
The synthesis of pyrimidine-carboxamide derivatives typically involves coupling reactions using agents like TBTU (tetramethyl-O-(benzotriazol-1-yl)uronium tetrafluoroborate) and DIEA (N,N-diisopropylethylamine) in dichloromethane (DCM). For example, and describe the formation of amide bonds between pyrimidine intermediates and cyclohexanecarboxamide precursors under mild conditions (0°C to room temperature, 12–24 hours). Post-reaction purification via silica gel column chromatography and validation using HPLC (purity >98%) are standard steps .
Advanced: How can reaction conditions be optimized to enhance the yield of this compound analogs?
Answer:
Yield optimization may involve:
- Solvent selection : Polar aprotic solvents (e.g., DMF) may improve solubility of intermediates.
- Coupling agent ratios : Adjusting TBTU:DIEA stoichiometry (e.g., 1.5:1 molar ratio) to minimize side reactions.
- Temperature control : Gradual warming from 0°C to room temperature to prevent exothermic side reactions.
reports yields of 58–65% for structurally similar compounds, with higher yields linked to optimized coupling steps and rigorous purification (e.g., sequential acid/base washes) .
Basic: Which spectroscopic techniques are critical for structural validation of this compound?
Answer:
Essential techniques include:
- 1H/13C NMR : Confirms proton and carbon environments (e.g., pyrimidine ring protons at δ 8.80 ppm and cyclohexane carbons at δ 38–43 ppm, as in ) .
- ESI-MS : Validates molecular weight (e.g., observed [M+H]+ within 0.1 ppm of theoretical values) .
- IR spectroscopy : Identifies key functional groups (e.g., C=O stretches at 1622–1633 cm⁻¹ for amide bonds) .
Advanced: How can molecular docking studies predict the neurological target affinity of this compound?
Answer:
Docking protocols may involve:
- Target selection : Prioritize receptors like 5-HT1A (serotonin) or acetylcholinesterase, given structural analogs in and .
- Software tools : Use AutoDock Vina or Schrödinger Suite for binding pose prediction.
- Validation : Compare docking scores (e.g., binding energy ≤ −8 kcal/mol) with known inhibitors. highlights kinetic studies (e.g., IC50 values) and docking validation against acetylcholinesterase .
Data Contradiction: How should discrepancies in biological activity data between similar piperazine-pyrimidine derivatives be resolved?
Answer:
Address discrepancies by:
- Purity reassessment : Verify compound integrity via HPLC (e.g., ≥98% purity, as in ) to rule out impurities .
- Assay standardization : Use consistent enzyme sources (e.g., human recombinant acetylcholinesterase) and buffer conditions.
- Structural analogs : Compare substituent effects (e.g., nitro vs. cyano groups in ) to identify activity trends .
Advanced: What strategies are effective for radiolabeling this compound for in vivo receptor imaging?
Answer:
Radiolabeling approaches include:
- 18F incorporation : Use precursors like 4-nitrophenyl esters for nucleophilic substitution, as demonstrated in for 18F-FCWAY (a 5-HT1A ligand) .
- Quality control : Validate radiochemical purity (>95%) via radio-HPLC and assess stability in serum.
Basic: How does the presence of the 4-methylpiperazine moiety influence the compound’s physicochemical properties?
Answer:
The 4-methylpiperazine group:
- Enhances solubility : Basic nitrogen atoms improve aqueous solubility at physiological pH.
- Modulates logP : Reduces hydrophobicity compared to unsubstituted piperazine (logP calculated via ChemDraw: ~2.5).
highlights similar piperazine-containing analogs with improved bioavailability .
Advanced: What in vitro assays are recommended for evaluating kinase inhibition potential?
Answer:
Key assays include:
- Kinase profiling panels : Screen against >50 kinases (e.g., EGFR, CDK2) at 1–10 µM concentrations.
- ATP-competitive assays : Use luminescence-based ADP-Glo™ kits to measure IC50 values.
- Cellular validation : Test cytotoxicity in cancer cell lines (e.g., IC50 in MCF-7 cells). references pyrimidine-carboxamide derivatives with kinase inhibitory activity .
Basic: How can researchers troubleshoot low yields during the final coupling step?
Answer:
Troubleshooting steps:
- Activation monitoring : Confirm carboxylic acid activation via TBTU/DIEA using FT-IR (disappearance of -COOH peak at 1700 cm⁻¹).
- Intermediate stability : Protect amines with Boc groups if degradation is observed.
demonstrates 62–65% yields via controlled reaction times (12 hours) and inert atmospheres .
Advanced: What computational tools can predict metabolic stability of this compound?
Answer:
Use:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
